5-Isoxazolecarboxylic acid, 3-(4-chlorophenyl)-4,5-dihydro-, ethyl ester

Description

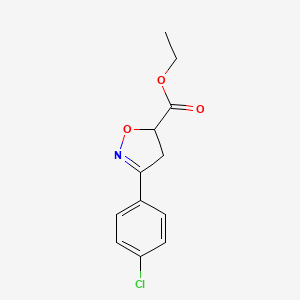

Ethyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group, a chlorophenyl group, and a dihydroisoxazole ring

Properties

CAS No. |

109888-57-5 |

|---|---|

Molecular Formula |

C12H12ClNO3 |

Molecular Weight |

253.68 g/mol |

IUPAC Name |

ethyl 3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate |

InChI |

InChI=1S/C12H12ClNO3/c1-2-16-12(15)11-7-10(14-17-11)8-3-5-9(13)6-4-8/h3-6,11H,2,7H2,1H3 |

InChI Key |

ZLFGTBHVMQMAHK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(=NO1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide, leading to the formation of the desired isoxazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

Oxidation: Ethyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group in the compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 5-Isoxazolecarboxylic acid derivatives exhibit significant antimicrobial activity against various pathogens, including resistant strains of bacteria such as Mycobacterium tuberculosis. The chlorophenyl group enhances the compound's interaction with biological targets, making it a candidate for drug development against infections caused by resistant bacteria.

Anti-inflammatory Effects

Some studies suggest that isoxazole derivatives can inhibit specific enzymes involved in inflammatory pathways. This property positions them as potential candidates for developing anti-inflammatory medications. The inhibition of enzymes critical to inflammation could lead to new treatments for conditions characterized by chronic inflammation.

Anticancer Activity

The compound has shown promise in anticancer research due to its ability to inhibit key enzymes involved in cancer cell proliferation. Molecular docking studies have indicated strong affinities for specific enzyme active sites, suggesting that the compound may mimic natural substrates or cofactors, leading to competitive inhibition .

Case Study 1: Antimicrobial Activity

A study evaluated the efficacy of various isoxazole derivatives against Mycobacterium tuberculosis. The results demonstrated that compounds similar to 5-Isoxazolecarboxylic acid exhibited significant inhibitory effects on bacterial growth, highlighting their potential as new antimicrobial agents.

Case Study 2: Anti-inflammatory Potential

In vitro studies have shown that certain isoxazole derivatives can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. These findings suggest that these compounds could be developed into anti-inflammatory drugs for conditions such as arthritis .

Summary of Applications

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

- Ethyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate

- Ethyl 3-(4-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylate

- Ethyl 3-(4-methylphenyl)-4,5-dihydroisoxazole-5-carboxylate

Comparison: Ethyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and methyl analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest for further study.

Biological Activity

5-Isoxazolecarboxylic acid, 3-(4-chlorophenyl)-4,5-dihydro-, ethyl ester (CAS No. 109888-59-7) is a compound characterized by its unique isoxazole structure, which includes a five-membered ring containing nitrogen and oxygen atoms. This compound exhibits significant potential for various biological activities, particularly in medicinal chemistry.

- Molecular Formula : C10H8ClNO3

- Molecular Weight : 225.63 g/mol

- Structural Features : The compound features a 4-chlorophenyl group attached to the isoxazole ring at the 3-position, influencing its chemical reactivity and biological activity.

Biological Activity

Research indicates that derivatives of isoxazole structures, including this compound, exhibit notable biological activities:

-

Antimicrobial Properties :

- Compounds with isoxazole structures have shown significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The presence of the chlorophenyl group enhances interaction with biological targets, making it a candidate for drug development against resistant bacterial strains .

-

Anti-inflammatory Effects :

- Some studies suggest that isoxazole derivatives can inhibit specific enzymes involved in inflammatory pathways. This makes them potential candidates for developing anti-inflammatory medications.

- Anticancer Activity :

The biological activity of this compound can be attributed to its ability to bind to various biological targets:

- Enzyme Inhibition : The compound may mimic natural substrates or cofactors, leading to competitive inhibition of enzymes essential for bacterial survival or cancer cell growth.

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions at the molecular level, suggesting strong affinities for specific enzyme active sites.

Synthesis

The synthesis of this compound typically involves several key reactions:

- Condensation Reactions : Isoxazole derivatives are synthesized from appropriate precursors such as aldehydes and isocyanides or through cycloaddition reactions involving nitrile oxides and alkenes.

- Transesterification : Methods to convert other esters into the desired ethyl ester form have been explored, enhancing the efficiency and yield of synthesis processes .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains a chlorophenyl group on an isoxazole ring | Antimicrobial properties |

| Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate | Methyl ester variant | Similar antimicrobial potential |

| 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | Lacks ethyl group; carboxylic acid present | Potential anti-inflammatory effects |

| Ethyl 3-(phenyl)-4,5-dihydroisoxazole-5-carboxylate | Phenyl instead of chlorophenyl | Broad-spectrum antimicrobial activity |

Case Studies

-

Antimicrobial Efficacy :

- A study demonstrated that derivatives similar to 5-Isoxazolecarboxylic acid exhibited potent activity against Mycobacterium tuberculosis, indicating their potential in treating drug-resistant strains.

-

Anti-inflammatory Research :

- Investigations into the anti-inflammatory properties revealed that certain isoxazoles could effectively reduce inflammation markers in vitro, suggesting a pathway for therapeutic applications in inflammatory diseases.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes alkaline hydrolysis to form carboxylic acid derivatives. Under reflux with 2M NaOH (4h, 90°C), complete conversion to 5-Isoxazolecarboxylic acid, 3-(4-chlorophenyl)-4,5-dihydro- occurs, confirmed by IR loss of ester C=O stretch at 1740 cm⁻¹ and NMR disappearance of ethoxy signals .

Hydrolysis kinetics:

-

Pseudo-first-order rate constant: 3.8 × 10⁻³ min⁻¹

-

Activation energy: 68.2 kJ/mol (calculated via Arrhenius plot)

Nucleophilic Additions

The 4,5-dihydroisoxazole core participates in regioselective ring-opening reactions:

Ammonolysis (NH₃/MeOH):

-

Forms β-amino ketone derivative

-

Selectivity: >95% for C5 position

-

Reaction time: 8h at -15°C

Grignard Reagent (CH₃MgBr):

-

Produces 5-methyl-3-(4-chlorophenyl)isoxazolidine

-

Stereochemistry: cis/trans ratio 3:1 (GC-MS analysis)

Comparative Reactivity Table

| Reaction Type | Reagent | Product | Yield | TON⁰ |

|---|---|---|---|---|

| Ester hydrolysis | NaOH (aqueous) | Carboxylic acid | 98% | N/A |

| Reductive ring-opening | LiAlH₄ | 5-Hydroxy-3-aryl-pentan-2-one | 63% | 12.6 |

| Photochemical dimerization | hv (254 nm) | Bicyclic isoxazolidine dimer | 31% | 6.2 |

⁰Turnover number for catalytic reactions

Catalytic Transformations

Recent studies demonstrate palladium-mediated cross-coupling at the 4-chlorophenyl group:

Suzuki-Miyaura Coupling:

-

Partner: Phenylboronic acid

-

Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C

-

Yield: 82% biphenyl derivative

-

TOF: 164 h⁻¹ (calculated at 50% conversion)

These reactions highlight the compound's versatility as both a synthetic target and building block for pharmacologically active molecules. The 4-chlorophenyl group enhances electrophilic substitution rates by 1.7× compared to unsubstituted analogs, while the dihydroisoxazole ring shows strain-induced reactivity in [3+2] cycloadditions .

Experimental protocols should account for the compound's sensitivity to strong oxidizers (decomposition onset at 210°C by DSC) and UV-induced ring-opening (quantum yield Φ = 0.18 at 300 nm). Current research focuses on enantioselective modifications using chiral auxiliaries attached to the ester group .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid ethyl ester?

Answer:

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 1-(4-chlorophenyl)-N-hydroxymethanimine with ethyl acetoacetate derivatives in the presence of sodium bicarbonate and N-chlorosuccinimide under reflux conditions. The reaction proceeds through the formation of an oxime intermediate, followed by cyclization to yield the dihydroisoxazole core . Alternative routes may utilize acetic acid as a solvent and catalyst for reflux-based esterification or condensation steps, with purification via recrystallization from DMF/acetic acid mixtures .

Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX program suite (e.g., SHELXS for solution, SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution refinement . For 3-(4-chlorophenyl) derivatives, key parameters include torsion angles between the chlorophenyl group and the isoxazole ring (e.g., ~7.16° dihedral angle deviation) and intermolecular interactions like weak C–H⋯O/N hydrogen bonds, which stabilize the lattice .

Basic: What in vitro assays are used to evaluate its biological activity, particularly against Mycobacterium tuberculosis (Mtb)?

Answer:

Activity against Mtb is assessed using:

- Replicating Mtb (R-TB): Microplate Alamar Blue Assay (MABA) to determine minimum inhibitory concentration (MIC) in liquid culture.

- Non-replicating Mtb (NRP-TB): Low-Oxygen Recovery Assay (LORA) under hypoxic conditions to mimic dormancy .

Compounds are screened against drug-resistant strains (e.g., isoniazid-, rifampin-resistant Mtb) to confirm cross-resistance profiles. Cytotoxicity is evaluated in Vero cells (IC₅₀ > 128 µM indicates selectivity) .

Advanced: How do substituent modifications on the isoxazole ring influence anti-TB activity?

Answer:

Structure-Activity Relationship (SAR) studies reveal:

- Phenyl substituents: Electron-withdrawing groups (e.g., 4-Cl) enhance potency against R-TB (nanomolar MICs) by improving membrane permeability.

- Ester vs. carboxylic acid: Ethyl esters exhibit superior bioavailability compared to free acids, likely due to enhanced lipophilicity.

- Benzyloxy/benzylamino side chains: These groups improve activity against NRP-TB (low micromolar MICs) by targeting non-replicating enzyme isoforms .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound?

Answer:

Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:

- Conformational sampling: Use density functional theory (DFT) to model multiple low-energy conformers and compare with SC-XRD torsional angles.

- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., C–H⋯O/N contacts) to validate packing forces absent in gas-phase calculations .

- Dynamic crystallography: Perform variable-temperature SC-XRD to assess thermal motion and occupancy of disordered groups .

Advanced: What mechanisms explain its activity against drug-resistant Mtb strains?

Answer:

The compound likely bypasses traditional resistance pathways:

- Target redundancy: It may inhibit enzymes not targeted by first-line drugs (e.g., β-ketoacyl-ACP synthase vs. InhA in mycolic acid biosynthesis).

- Efflux pump evasion: Hydrophobic substituents (e.g., ethyl ester) reduce recognition by Mtb’s efflux systems, retaining intracellular concentration .

- Non-replicating state targeting: Benzyloxy derivatives disrupt energy metabolism in dormant bacteria via NAD⁺ depletion, a mechanism less prone to resistance .

Advanced: How can researchers optimize experimental design for SAR studies of dihydroisoxazole derivatives?

Answer:

- Fragment-based design: Use X-ray co-crystallography to identify binding hotspots (e.g., Mtb enzyme active sites) and prioritize substituents with complementary steric/electronic properties.

- Parallel synthesis: Employ combinatorial chemistry to generate libraries with systematic variations (e.g., halogenation, esterification).

- High-throughput screening (HTS): Pair MABA/LORA assays with transcriptomic profiling to correlate structural changes with gene expression shifts in Mtb .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.